molecular formula C8H12N2O3S2 B7092853 3-Methyl-4-(1,3-thiazinan-3-ylsulfonyl)-1,2-oxazole

3-Methyl-4-(1,3-thiazinan-3-ylsulfonyl)-1,2-oxazole

Cat. No.: B7092853
M. Wt: 248.3 g/mol
InChI Key: DTWFJKIMMIDCBR-UHFFFAOYSA-N
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Description

3-Methyl-4-(1,3-thiazinan-3-ylsulfonyl)-1,2-oxazole is a synthetic organic compound that features a unique combination of functional groups, including a thiazinane ring, a sulfonyl group, and an oxazole ring. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(1,3-thiazinan-3-ylsulfonyl)-1,2-oxazole typically involves multi-step organic reactions. One possible route could be:

    Formation of the Thiazinane Ring: Starting from a suitable precursor, the thiazinane ring can be synthesized through cyclization reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization of appropriate precursors, often involving dehydration reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1,3-thiazinan-3-ylsulfonyl)-1,2-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1,3-thiazinan-3-ylsulfonyl)-1,2-oxazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-(1,3-thiazinan-3-ylsulfonyl)-1,2-oxazole
  • 3-Methyl-4-(1,3-thiazinan-3-ylsulfonyl)-1,2-thiazole
  • 3-Methyl-4-(1,3-thiazinan-3-ylsulfonyl)-1,2-imidazole

Uniqueness

3-Methyl-4-(1,3-thiazinan-3-ylsulfonyl)-1,2-oxazole is unique due to its specific combination of functional groups, which may confer distinct reactivity and properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-methyl-4-(1,3-thiazinan-3-ylsulfonyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S2/c1-7-8(5-13-9-7)15(11,12)10-3-2-4-14-6-10/h5H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWFJKIMMIDCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1S(=O)(=O)N2CCCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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